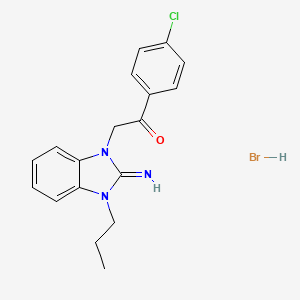![molecular formula C20H18N4O B5232698 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MM-DAP, is a chemical compound that has shown potential in various scientific research applications. MM-DAP is a pyrazolo[1,5-a]pyrimidine derivative and is considered to be a promising drug candidate due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and physiological effects:
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase and phosphodiesterase, which are involved in the regulation of cell growth and proliferation. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its unique chemical structure, which makes it a promising drug candidate for various diseases. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, one of the limitations of using 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. One of the areas of research is to study the mechanism of action of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in more detail to better understand its therapeutic properties. Another area of research is to study the pharmacokinetics and pharmacodynamics of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine to optimize its dosing and administration. Additionally, 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine could be studied in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3,6-diphenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde with methoxymethylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research applications. Some of the areas of research where 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied include cancer research, neurological disorders, and inflammation.
properties
IUPAC Name |
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-13-17-18(15-10-6-3-7-11-15)20-22-12-16(19(21)24(20)23-17)14-8-4-2-5-9-14/h2-12H,13,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPAULTTTZESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)


![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)